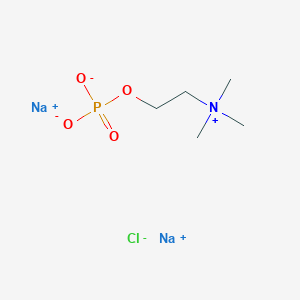

Phosphocholine Chloride Sodium Salt

Übersicht

Beschreibung

Phosphocholine Chloride Sodium Salt is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is an organic compound containing phosphate, choline, and chloride ions . This compound is commonly used to prepare cell membranes and liposomes for drug delivery systems .

Vorbereitungsmethoden

Phosphocholine Chloride Sodium Salt can be synthesized through various methods. One common approach involves the reaction of choline chloride with phosphoric acid, followed by neutralization with sodium hydroxide to form the sodium salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield. Industrial production methods often involve large-scale synthesis using similar reaction pathways but with optimized conditions for higher efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Phosphocholine Chloride Sodium Salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .

Wissenschaftliche Forschungsanwendungen

Biochemical Research Applications

Cholinesterase Substrate

PCCSS is primarily recognized for its role as a substrate for cholinesterase enzymes. It is used in assays to measure enzyme activity, which is crucial for understanding neurochemical processes and developing drugs targeting cholinergic systems. The compound's high purity (≥98%) ensures reliable results in biochemical assays .

Cell Culture and Gene Therapy

In cell culture applications, PCCSS serves as a supplement to enhance cell viability and proliferation. Its phosphocholine moiety mimics phospholipids, promoting membrane integrity and function in cultured cells. Additionally, it has been employed in gene therapy solutions, where it aids in the delivery of genetic materials into cells .

Clinical Diagnostics

Measurement of Choline and Phosphocholine Levels

Recent advancements have demonstrated the utility of PCCSS in clinical diagnostics, particularly in quantifying choline and phosphocholine levels in human plasma. A study reported a high-performance liquid chromatography-mass spectrometry (HPLC-MS) method that accurately measures these metabolites, which are essential for diagnosing various metabolic disorders .

| Parameter | Choline Levels (μmol/L) | Phosphocholine Levels (μmol/L) |

|---|---|---|

| Calibration Range | 0.60 - 38.40 | 0.08 - 5.43 |

| Limit of Detection | 0.06 | 0.04 |

| Intra-assay Precision | 2.2 - 4.1% | 3.2 - 15% |

| Inter-assay Precision | <1 - 6.5% | 6.2 - 20% |

This method's reliability enables clinicians to monitor choline metabolism effectively, providing insights into conditions such as liver disease and neurological disorders .

Therapeutic Developments

Potential Neuroprotective Effects

Research has indicated that phosphocholine derivatives may exhibit neuroprotective properties. PCCSS has been studied for its potential to mitigate neurodegeneration by influencing signaling pathways associated with cell survival and apoptosis .

Case Study: Neurodegenerative Disease Model

In a preclinical model of Alzheimer's disease, PCCSS was administered to assess its effects on cognitive function and neuronal health. Results indicated improvements in memory retention and reduced markers of neuroinflammation, suggesting its therapeutic potential in neurodegenerative conditions .

Wirkmechanismus

The mechanism of action of Phosphocholine Chloride Sodium Salt involves its role in the synthesis of phosphatidylcholine in tissues. It is made in a reaction catalyzed by choline kinase, which converts ATP and choline into phosphocholine and ADP . Phosphocholine is a molecule found in lecithin and is involved in various biological processes, including the suppression of immune responses by attaching to proteins as a post-translational modification . It also serves as a binding target for C-reactive protein, initiating the recognition and phagocytotic immunologic response when a cell is damaged .

Vergleich Mit ähnlichen Verbindungen

Phosphocholine Chloride Sodium Salt can be compared with other similar compounds, such as:

Phosphatidylcholine: A major membrane constituent and precursor of acetylcholine, involved in maintaining cell membrane integrity.

Glycerophosphocholine: A water-soluble metabolite of phosphatidylcholine, involved in various metabolic processes. This compound is unique due to its specific role in preparing cell membranes and liposomes for drug delivery systems, as well as its applications in various industries.

Biologische Aktivität

Phosphocholine Chloride Sodium Salt (CAS Number: 16904-96-4) is a biochemical reagent with significant applications in life sciences, particularly in the fields of biochemistry and molecular biology. This compound is recognized for its role as a choline derivative and its involvement in various biological processes, including membrane dynamics, cell signaling, and as a substrate for enzymatic reactions. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHClNNaOP |

| Molecular Weight | 263.567 g/mol |

| Solubility | Highly soluble in water |

| Form | Powder |

These properties facilitate its use in various biochemical applications, such as serving as a substrate for choline-related enzymes and participating in phospholipid synthesis.

This compound exhibits several biological activities:

- Cell Membrane Interaction : It is a component of phosphatidylcholine, a major phospholipid in biological membranes. This compound plays a critical role in maintaining membrane integrity and fluidity, influencing cellular signaling pathways and membrane protein functions .

- Cholinergic Activity : As a choline precursor, it is involved in the synthesis of acetylcholine, a neurotransmitter essential for muscle function and cognitive processes. This aspect highlights its potential relevance in neurological studies and therapies .

- Enzymatic Substrate : It acts as a substrate for various enzymes, including choline acetyltransferase and phospholipase D, which are crucial for lipid metabolism and cell signaling .

Study 1: Membrane Dynamics

A study published in Nature examined the influence of phospholipids on nanoparticle interactions with cell membranes. The results indicated that phosphocholine-based liposomes enhanced cellular uptake due to their biocompatibility and ability to mimic natural membranes . This finding underscores the importance of this compound in drug delivery systems.

Study 2: Neuroprotective Effects

Research highlighted in Molecules explored the neuroprotective effects of choline derivatives, including this compound. The study found that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting therapeutic potential for neurodegenerative diseases .

Study 3: Immunological Applications

Phosphocholine has been studied for its role in modulating immune responses. A paper discussed how phosphocholine-containing compounds could enhance the efficacy of vaccines by improving antigen presentation and T-cell activation . This application is particularly relevant in developing immunotherapies.

Data Table: Biological Activities

The following table summarizes key biological activities associated with this compound:

Eigenschaften

IUPAC Name |

disodium;2-(trimethylazaniumyl)ethyl phosphate;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO4P.ClH.2Na/c1-6(2,3)4-5-10-11(7,8)9;;;/h4-5H2,1-3H3,(H-,7,8,9);1H;;/q;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCRHROSIPYRGL-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Na+].[Na+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClNNa2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937578 | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16904-96-4 | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016904964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium chloride 2-(trimethylazaniumyl)ethyl phosphate (2/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline chloride O-(disodium phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phosphocholine Chloride Sodium Salt interact with the perovskite solar cell components to improve performance?

A1: this compound acts as a multifunctional interfacial bridge between the SnO2 electron transport layer (ETL) and the perovskite layer. [] This interaction stems from the presence of Phosphoryl (P=O) and sodium ion groups in its structure. [] The compound contributes to performance enhancement through three key mechanisms:

Q2: What is the impact of this compound on the stability of perovskite solar cells?

A2: The research demonstrates that incorporating this compound into the SnO2 ETL significantly improves the long-term stability of perovskite solar cells. [] Devices with the modified ETL retained 94% of their initial efficiency after 500 hours of aging at 25°C and 30-40% relative humidity. [] This enhanced stability is attributed to the compound's ability to passivate defects, reducing degradation pathways often triggered by moisture and oxygen.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.